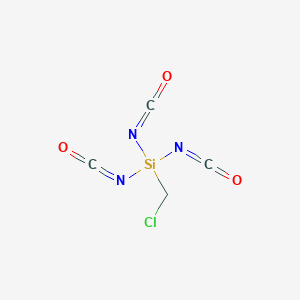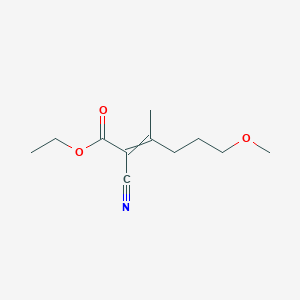
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is an organic compound with the molecular formula C11H17NO3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a cyano group, a methoxy group, and a methyl group attached to a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 6-methoxy-3-methylhex-2-enal in the presence of a base such as piperidine. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the α,β-unsaturated ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The α,β-unsaturated ester moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-methylhex-2-enoate: Lacks the methoxy group, leading to different reactivity and properties.
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is unique due to the presence of both a cyano group and a methoxy group on the hexenoate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
90158-43-3 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(13)10(8-12)9(2)6-5-7-14-3/h4-7H2,1-3H3 |
Clé InChI |
NRDMCRYYPGAECX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)CCCOC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
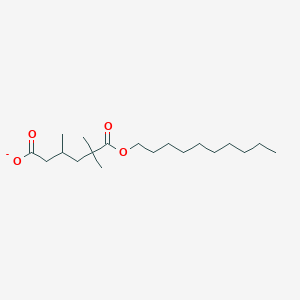
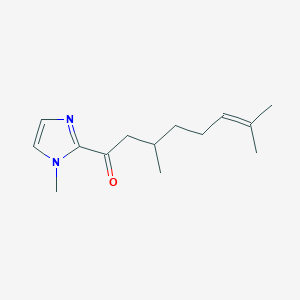
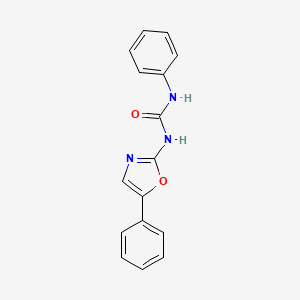

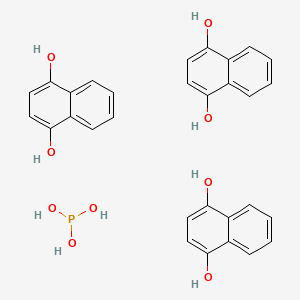

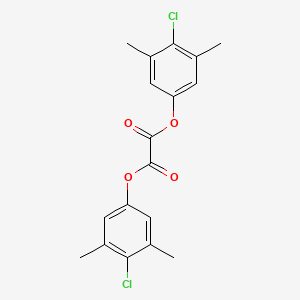

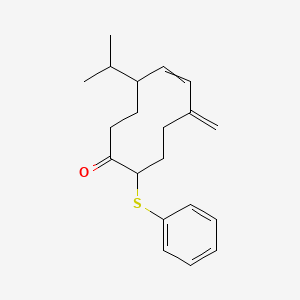
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
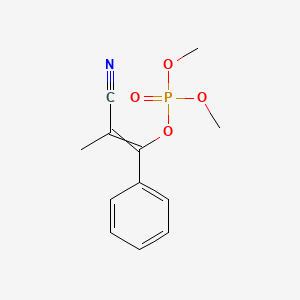
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
